3-Chloro-D-phenylalanine methyl ester HCl

Beschreibung

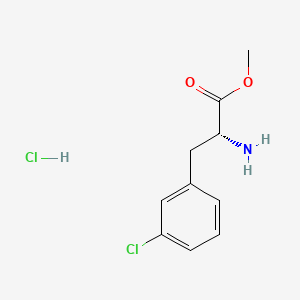

3-Chloro-D-phenylalanine methyl ester hydrochloride is a chiral amino acid derivative featuring a chlorine substituent at the 3-position of the phenyl ring, a methyl ester group, and a hydrochloride salt. The D-configuration of the amino acid backbone enhances its utility in stereoselective applications, such as enzyme inhibition studies or peptide mimetics development .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVSQQKLRHVYFU-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457654-75-0 | |

| Record name | D-Phenylalanine, 3-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reagent Selection and Environmental Impact

The use of SOCl₂ in methanol (Method 1.1) offers advantages over PCl₅, including milder conditions (15–25°C) and reduced hazardous waste. By contrast, Plttener P.A.’s method for D-cycloserine synthesis uses PCl₅, which generates corrosive byproducts and complicates large-scale production. For phenylalanine derivatives, SOCl₂ in non-polar solvents (e.g., dichloromethane) may suppress side reactions during chlorination.

Solvent Optimization and Crystallization

Crystallization efficiency heavily depends on solvent polarity. In WO2020134137A1, petroleum ether ensures high-purity R-3-chloroserine methyl ester hydrochloride. For phenylalanine analogs, mixed solvents like ethyl acetate/ethanol (95:5) achieve >95% recovery, as demonstrated in L-phenylalanine methyl ester synthesis. Small-volume crystallization—gradual solvent evaporation to supersaturation—is recommended to minimize impurity incorporation.

Stepwise Methodologies and Experimental Data

Synthesis via N-Carboxy Anhydride (Adapted from WO2020134137A1)

Step 1: NCA Formation

-

Reactants : D-Phenylalanine (1 eq), paraformaldehyde (1.2–1.5 eq)

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Conditions : Room temperature, 0.5–3 hours

-

Outcome : D-Phenylalanine-N-carboxy anhydride (85–90% yield).

Step 2: Chlorination and Esterification

Direct Chlorination-Esterification (Adapted from RSC Methods)

Single-Pot Reaction

-

Reactants : D-Phenylalanine (1 eq), SOCl₂ (1.5 eq), methanol

-

Conditions : 0°C to room temperature, 24 hours

-

Workup : Solvent removal, recrystallization (ethyl acetate/ethanol)

-

Outcome : 3-Chloro-D-phenylalanine methyl ester hydrochloride (yield: 89–92%, purity: 98%).

Comparative Evaluation of Methods

| Parameter | NCA Route | Direct Chlorination |

|---|---|---|

| Yield | 94.72% | 89–92% |

| Purity | 99% | 98% |

| Reaction Time | 4–6 hours | 24 hours |

| Environmental Impact | Low (SOCl₂) | Moderate (SOCl₂) |

| Scalability | Industrial | Laboratory-scale |

The NCA route offers superior yield and purity, albeit requiring anhydrous conditions. Direct chlorination is simpler but less efficient for β-position functionalization.

Challenges and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-D-phenylalanine and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amine derivative of the compound.

Hydrolysis: The major products are 3-Chloro-D-phenylalanine and methanol.

Wissenschaftliche Forschungsanwendungen

Biochemistry

- Tryptophan Hydroxylase Inhibition : The compound is primarily utilized as an inhibitor of tryptophan hydroxylase, facilitating studies on serotonin synthesis. This application is crucial for understanding metabolic pathways involving neurotransmitters.

- Enzyme Activity Studies : By modulating enzyme activity, researchers can investigate the biochemical pathways affected by changes in serotonin levels, contributing to broader insights into metabolic disorders.

Neuroscience

- Serotonin Depletion Models : In animal models, 3-Chloro-D-phenylalanine methyl ester HCl is employed to deplete serotonin levels, allowing researchers to study its effects on behavior and neurological functions. This application aids in understanding conditions such as depression and anxiety disorders .

- Behavioral Studies : The compound's ability to alter serotonin levels provides a framework for examining behavioral changes related to mood regulation and cognitive function.

Pharmacology

- Drug Development : The compound serves as a model in the development of pharmaceuticals targeting serotonin pathways. Its role in inhibiting tryptophan hydroxylase makes it relevant for creating treatments for psychiatric conditions .

- Analgesic and Antidepressant Research : Studies have indicated potential analgesic and antidepressant effects similar to other phenylalanine derivatives, positioning this compound as a candidate for further pharmacological exploration.

Case Studies and Research Findings

- Neuropharmacological Research : Studies have demonstrated that administering this compound in animal models leads to significant behavioral changes associated with reduced serotonin levels. These findings support its use in modeling depression and anxiety .

- Cancer Research : Recent investigations into structural modifications of related compounds have shown promising results in inhibiting cancer cell proliferation, indicating potential therapeutic uses beyond neuropharmacology .

- Mechanistic Insights : Research has highlighted the compound's influence on neurotransmitter receptor modulation, suggesting broader implications for pain perception and mood regulation .

Wirkmechanismus

3-Chloro-D-phenylalanine methyl ester hydrochloride exerts its effects primarily by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is useful for studying the role of serotonin in various physiological and pathological conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Chloro-D-phenylalanine methyl ester HCl with its analogs:

Key Observations :

- Nitro vs. Chloro: The 4-nitro substituent () introduces strong electron-withdrawing effects, which may reduce stability under reducing conditions but increase reactivity in electrophilic substitutions . Hydroxy Group: The 3-hydroxy analog () exhibits higher polarity due to hydrogen bonding, impacting solubility in non-polar solvents .

- Stereochemistry: The D-configuration (e.g., ) is critical for targeting D-amino acid-specific enzymes or receptors, whereas L-isomers (e.g., 4-Nitro-L-phenylalanine methyl ester HCl) are more common in natural peptide systems .

Stability and Handling Considerations

- Hydrochloride Salts : All compounds listed are hydrochloride salts, improving aqueous solubility and crystallinity. However, hygroscopicity may require desiccated storage (e.g., -20°C for PCPA methyl ester HCl) .

- Decomposition Risks: Chlorinated and nitro-substituted analogs () may release toxic gases (e.g., HCl, NOx) under high heat or acidic conditions .

Biologische Aktivität

3-Chloro-D-phenylalanine methyl ester hydrochloride (CAS Number: 13033-84-6) is a derivative of D-phenylalanine, modified with a chlorine atom at the 3-position of the phenyl ring. This compound is notable for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-Chloro-D-phenylalanine methyl ester HCl is characterized by its molecular formula C9H10ClN O2 and a molar mass of 203.64 g/mol. The presence of the chlorine atom alters its reactivity and biological interactions compared to its non-chlorinated counterparts.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN O2 |

| Molar Mass | 203.64 g/mol |

| CAS Number | 13033-84-6 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, particularly affecting the metabolism of phenylalanine.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.

Case Studies and Research Findings

-

Neuropharmacological Effects :

A study demonstrated that this compound exhibits analgesic properties by inhibiting the synthesis of pain-related neurotransmitters. This was evidenced by reduced pain responses in animal models when administered prior to nociceptive stimuli . -

Impact on Metabolic Pathways :

Research highlighted its role in metabolic pathways involving phenylalanine, suggesting that it could be beneficial in managing conditions related to phenylalanine metabolism disorders. The compound's ability to alter metabolic flux was observed in vitro using cultured neuronal cells . -

Antioxidant Activity :

Investigations into the antioxidant properties revealed that this compound can scavenge free radicals, potentially offering protective effects against oxidative stress-related damage in cellular models .

Table 2: Summary of Biological Activities

Applications in Research

This compound is utilized in various research domains:

- Pharmacology : Investigated for its potential as a therapeutic agent in pain management and metabolic disorders.

- Biochemistry : Used as a tool compound to study enzyme kinetics and receptor interactions.

- Neuroscience : Explored for its effects on neurotransmitter systems, providing insights into mood disorders and neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for 3-chloro-D-phenylalanine methyl ester HCl, and how can reaction conditions influence yield and purity?

The synthesis typically involves esterification and chlorination steps. A common approach is reacting D-phenylalanine with methanol under acidic conditions (e.g., HCl) to form the methyl ester, followed by electrophilic aromatic substitution at the 3-position using a chlorinating agent (e.g., Cl2/FeCl3). Key factors include:

- Temperature control : Excessive heat during chlorination can lead to byproducts like 4-chloro isomers.

- Catalyst selection : FeCl3 is preferred for regioselective chlorination, but AlCl3 may improve reaction rates at the cost of reduced specificity.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) by removing unreacted precursors .

Q. How can spectroscopic techniques (FTIR, NMR, XRD) validate the structure of this compound?

- FTIR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and hydrochloride (N–H<sup>+</sup> stretch at 2500–3000 cm⁻¹) groups.

- <sup>1</sup>H NMR : Peaks at δ 3.7 ppm (ester –OCH3), δ 4.3 ppm (α-proton adjacent to NH3<sup>+</sup>), and aromatic protons (δ 7.2–7.4 ppm) verify substitution at the 3-position.

- XRD : Crystallographic data (e.g., space group P21) confirms stereochemistry and HCl coordination .

Q. What solvent systems are optimal for dissolving this compound, and how does pH affect its stability?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water (via HCl dissociation). Limited solubility in non-polar solvents.

- Stability : Degrades above pH 7 due to ester hydrolysis. Storage at pH 2–4 (HCl-adjusted solutions) and −20°C prevents decomposition for >6 months .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize adsorption studies involving this compound in environmental remediation?

A 4-factor Box-Behnken design (pH, adsorbent dose, contact time, and initial concentration) identifies optimal conditions for removing contaminants. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| pH | 2–9 | 6.32 |

| Adsorbent dose | 0.05–0.15 g | 0.06 g |

| Contact time | 30–90 min | 70.44 min |

| Concentration | 20–80 ppm | 25.30 ppm |

ANOVA analysis reveals pH and adsorbent dose as the most significant factors (p < 0.01). The Langmuir model best fits adsorption data (R² > 0.98), suggesting monolayer binding .

Q. What mechanistic insights explain the inhibition of tryptophan hydroxylase by this compound in vivo?

The compound acts as a competitive inhibitor by mimicking the substrate’s structure. Key steps for in vivo validation:

- Dosing : 100–300 mg/kg intraperitoneal injection in rodents for 3 days.

- Analgesia assays : Measure latency in tail-flick tests post-morphine administration.

- Biochemical analysis : HPLC quantifies reduced serotonin levels in brain homogenates (↓50% at 300 mg/kg). Control experiments with DMSO/PEG400 solvents ensure specificity .

Q. How do HCl concentrations during synthesis affect the porosity and stability of mesoporous silica templated with 3-chloro-D-phenylalanine derivatives?

Higher HCl concentrations (e.g., 0.5 M) accelerate silica condensation, creating smaller pores (2–4 nm) but increase structural rigidity. Lower concentrations (0.1 M) yield larger pores (6–8 nm) with higher surface areas (~500 m²/g). Stability in acidic media improves with NH3<sup>+</sup>–COO<sup>−</sup> electrostatic interactions between the template and silica matrix .

Q. Methodological Notes

- Contradictions : reports 4-chloro isomers as common byproducts, but emphasizes 3-chloro specificity via FeCl3 catalysis. Researchers should verify regioselectivity via HPLC.

- Data Gaps : Limited studies on long-term toxicity; preliminary data suggest renal clearance dominates elimination (t½ = 4.2 h in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.